N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
CAS No.: 353773-94-1
Cat. No.: VC21475720
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353773-94-1 |
|---|---|
| Molecular Formula | C16H18ClNO |
| Molecular Weight | 275.77g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C16H18ClNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3 |
| Standard InChI Key | SSABSWMOXYAYHD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl |
Introduction
N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is an organic compound characterized by its unique structural features, which include a chlorobenzyl group and a methoxyphenyl group attached to an ethanamine backbone. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in drug discovery.
Synthesis Methods
The synthesis of N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine typically involves nucleophilic substitution reactions. For example, the reaction of 3-chlorobenzyl chloride with 2-(4-methoxyphenyl)ethanamine under basic conditions (e.g., sodium hydroxide or potassium carbonate) can produce the desired compound. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Chemical Reactions and Derivatives
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can yield aldehydes or carboxylic acids, while reduction may produce corresponding amines or alcohols. Substitution reactions can replace the chlorine atom with other nucleophiles, leading to diverse derivatives.
Biological Activities and Applications
N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is investigated for its potential biological activities, including interactions with neurotransmitter receptors and enzymes. Its structural similarity to psychoactive substances suggests possible psychoactive effects. Additionally, it may exhibit antitumor properties, although detailed studies are needed to confirm these effects.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | Chlorobenzyl and methoxyphenyl groups on an ethanamine backbone | Potential psychoactive and antitumor activities |
| N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | Chlorobenzyl and methoxyphenyl groups on an ethanamine backbone | Exhibits different biological activity due to chlorine position |
| 2-(4-Methoxyphenyl)ethylamine hydrochloride | Methoxy group on a phenethylamine backbone | Lower molecular weight, commonly used in research |
| N,N-Dimethyl-2-(4-methoxyphenyl)ethylamine | Dimethyl substitution on nitrogen | Altered pharmacokinetics due to dimethyl groups |
Research Findings and Future Directions
Research on N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine highlights its potential as a lead compound in drug discovery. Further studies are necessary to elucidate its pharmacological effects fully and to explore its therapeutic applications. The compound's structural modifications can significantly impact its biological activity, making it an interesting subject for SAR studies.
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